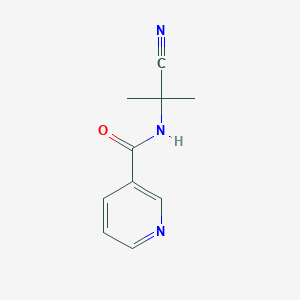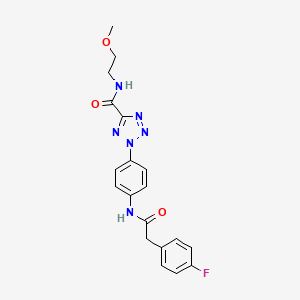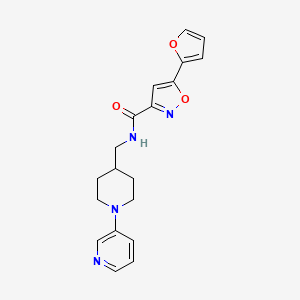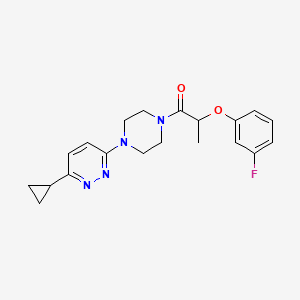
4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-Fluorophenoxy)-1’-(pyridin-3-ylsulfonyl)-1,4’-bipiperidine” is a complex organic molecule. It contains a bipiperidine moiety, which is a type of piperidine, a common structure in many pharmaceutical drugs due to its ability to readily form salts and its solubility in water . The molecule also contains a fluorophenoxy group and a pyridin-3-ylsulfonyl group, which are common in many synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bipiperidine moiety suggests that the molecule may have a cyclic structure. The fluorophenoxy and pyridin-3-ylsulfonyl groups would likely be attached to this ring .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. The presence of the fluorine atom in the fluorophenoxy group could make this part of the molecule relatively reactive. Similarly, the sulfonyl group in the pyridin-3-ylsulfonyl moiety could also contribute to the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Applications De Recherche Scientifique
Docking and QSAR Studies for c-Met Kinase Inhibitors
Research on docking and quantitative structure–activity relationship (QSAR) studies for various compounds, including fluorophenoxy and pyridinyl derivatives, has highlighted their potential as c-Met kinase inhibitors. These studies involve analyzing molecular features contributing to high inhibitory activity and predicting biological activities using QSAR methods. Such compounds are essential in developing treatments targeting cancer and other diseases where c-Met kinase plays a role (Caballero et al., 2011).
Development of Selective Met Kinase Inhibitors
Another study focused on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl) derivatives, identifying them as potent and selective Met kinase inhibitors. This research underscores the importance of pyridine and fluorophenoxy groups in developing novel therapeutic agents, particularly for cancer treatment (Schroeder et al., 2009).
Fluorescent Probes for Discrimination of Thiophenols
A study introduced a fluorescent probe based on N-butyl-4-amino-1,8-naphthalimide, demonstrating high selectivity and sensitivity for thiophenols, highlighting the role of fluorophenoxy derivatives in environmental and biological sciences (Wang et al., 2012).
Hydrogen-Bond Basicity Studies
Research into hydrogen-bond basicity of six-membered aromatic N-heterocycles using 4-fluorophenol as a reference donor expands our understanding of molecular interactions involving fluorophenoxy compounds. Such studies are crucial for designing more efficient drug molecules and understanding their interactions at the molecular level (Berthelot et al., 1998).
Propriétés
IUPAC Name |
3-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S/c22-20-5-1-2-6-21(20)28-18-9-12-24(13-10-18)17-7-14-25(15-8-17)29(26,27)19-4-3-11-23-16-19/h1-6,11,16-18H,7-10,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBDEPAONKDGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B2961279.png)

![3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2961282.png)

![6-(4-Chlorophenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2961285.png)



![Acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2961289.png)

![1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2961296.png)
